N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-methylaniline and 5-methoxy-2,4-dimethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine or pyridine.
Procedure: The 3-chloro-4-methylaniline is reacted with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of the base, leading to the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide can undergo several types of chemical reactions:
Substitution Reactions: The chloro group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield a methoxy-substituted derivative, while hydrolysis would produce the corresponding sulfonic acid and amine.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide
- N-(3-chloro-4-methylphenyl)-4-methoxybenzenesulfonamide
- N-(3-chloro-4-methylphenyl)-5-methylbenzenesulfonamide
Uniqueness
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is unique due to the specific positioning of its methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure can lead to distinct interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-10-5-6-13(8-14(10)17)18-22(19,20)16-9-15(21-4)11(2)7-12(16)3/h5-9,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLOFJLFWHJZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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